molecular formula C12H18O2 B054128 2-(4-tert-Butoxyphenyl)ethan-1-ol CAS No. 123195-72-2

2-(4-tert-Butoxyphenyl)ethan-1-ol

Cat. No.: B054128
CAS No.: 123195-72-2
M. Wt: 194.27 g/mol
InChI Key: OKZWTCSMYPNPCS-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a melting point of 70-72°C. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-tert-Butoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

2-(4-tert-Butoxyphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(4-tert-Butoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:

    4-tert-Butylphenol: This compound is similar in structure but lacks the ethan-1-ol group.

    2-(4-tert-Butoxyphenyl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group.

    4-tert-Butylbenzyl alcohol: This compound has a similar structure but with a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZWTCSMYPNPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471032
Record name 2-(4-tert-Butoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123195-72-2
Record name 2-(4-tert-Butoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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